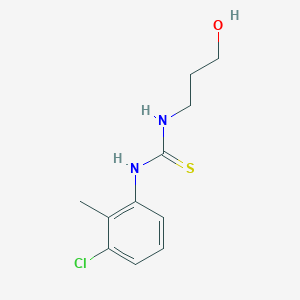![molecular formula C24H21NO3 B3987016 10-(4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3987016.png)
10-(4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Overview
Description
Chemical Reactions Analysis
WAY-312208 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction could yield hydroquinone derivatives .
Scientific Research Applications
WAY-312208 has been studied for its potential applications in several scientific fields. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology and medicine, it has been investigated for its potential therapeutic effects, including its ability to alter the lifespan of eukaryotic organisms . Additionally, it may have applications in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of WAY-312208 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
WAY-312208 can be compared to other similar compounds, such as other indenoquinoline derivatives These compounds share a similar core structure but may differ in their functional groups and overall chemical propertiesSimilar compounds include 5H-Indeno[1,2-b]quinoline-9,11-dione derivatives with different substituents at the 10-position .
Properties
IUPAC Name |
10-(4-hydroxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-24(2)11-17-20(18(27)12-24)19(13-7-9-14(26)10-8-13)21-22(25-17)15-5-3-4-6-16(15)23(21)28/h3-10,19,25-26H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRZMZQUHGUGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-({1-[(3-hydroxy-6-methylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3986936.png)

![methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986944.png)

![1-(4-Propan-2-ylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B3986976.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B3986981.png)

![N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B3986997.png)
![5-methyl-2-[3-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986998.png)

![5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B3987005.png)
![N-[1-(4-bromophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3987018.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzenesulfonamide](/img/structure/B3987035.png)
